![molecular formula C20H18F3NO6 B3017299 2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 625373-18-4](/img/structure/B3017299.png)
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the pyrano[3,2-c]pyran core. This is followed by functional group modifications to introduce the methoxyethyl, amino, and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency. Scale-up processes are also developed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]pyran-3-carboxylate: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-methylphenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
Propriétés
IUPAC Name |
2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO6/c1-10-9-13-15(19(26)29-10)14(11-3-5-12(6-4-11)20(21,22)23)16(17(24)30-13)18(25)28-8-7-27-2/h3-6,9,14H,7-8,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQKOPZZJONRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B3017216.png)
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)
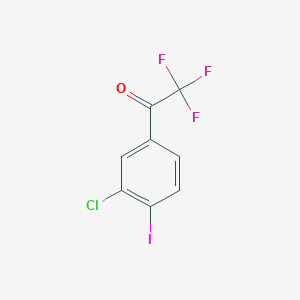
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)
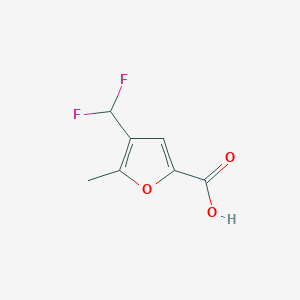

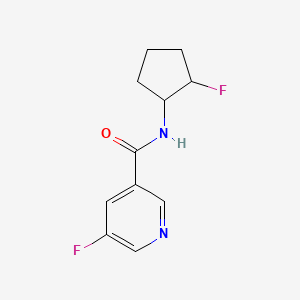
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
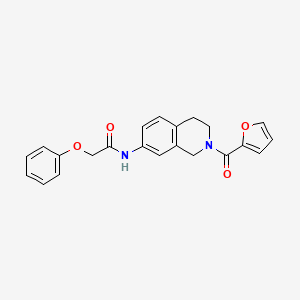
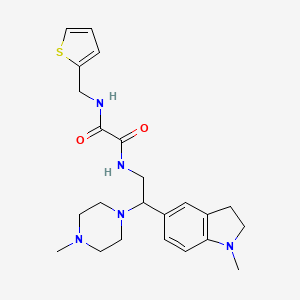
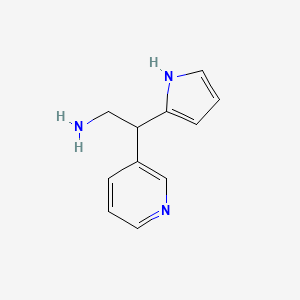
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)
